7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Description

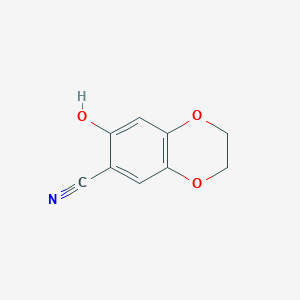

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is a benzodioxine derivative characterized by a fused bicyclic structure containing two oxygen atoms in the dioxane ring. Key functional groups include:

- Nitrile group (-CN) at position 6, contributing to electron-withdrawing effects and reactivity in nucleophilic additions or cyclization reactions.

This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting receptors such as PD-L1 () and angiotensin II (). Its synthesis typically involves substitution reactions on the benzodioxine core, as seen in the hydrolysis of nitriles to carboxamides () or coupling with aromatic aldehydes ().

Properties

Molecular Formula |

C9H7NO3 |

|---|---|

Molecular Weight |

177.16 g/mol |

IUPAC Name |

6-hydroxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile |

InChI |

InChI=1S/C9H7NO3/c10-5-6-3-8-9(4-7(6)11)13-2-1-12-8/h3-4,11H,1-2H2 |

InChI Key |

MUHVJKUERYDPMX-UHFFFAOYSA-N |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)O)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the reaction of 7-hydroxycoumarin with alkyl bromides, followed by treatment with sodium azide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be synthesized on a larger scale using similar synthetic routes as those used in laboratory settings. The scalability of the reaction conditions and the availability of starting materials are crucial factors in industrial production.

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The carbonitrile group can be reduced to form primary amines.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary amines.

Substitution: Formation of ethers or amines, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of 7-hydroxy-2,3-dihydro-1,4-benzodioxine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). These compounds have shown to upregulate pro-apoptotic proteins like caspase-3 and caspase-7, leading to effective tumor suppression .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Specific derivatives have been identified as effective inhibitors of the P2X7 receptor, which plays a crucial role in inflammation. In vitro studies revealed that these compounds can significantly reduce the production of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Pharmacological Applications

Neuroprotective Properties

Recent studies suggest that 7-hydroxy-2,3-dihydro-1,4-benzodioxine derivatives may possess neuroprotective effects. They have been shown to mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. This property makes them promising candidates for further development in neuropharmacology .

Antimicrobial Activity

In addition to anticancer and anti-inflammatory effects, some derivatives of this compound have demonstrated antimicrobial activity against various pathogens. This application is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are urgently needed .

Material Science Applications

Polymer Chemistry

The unique structure of 7-hydroxy-2,3-dihydro-1,4-benzodioxine allows for its incorporation into polymer matrices to enhance mechanical properties and thermal stability. Research into its use as a plasticizer or modifier in polymer formulations is ongoing .

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study published in Tetrahedron: Asymmetry explored the synthesis and biological evaluation of various 7-hydroxy-2-substituted derivatives. The lead compound demonstrated an IC50 value of less than 0.05 µM against MCF-7 cells, indicating potent anticancer activity .

Case Study 2: Anti-inflammatory Mechanism

Research conducted on the anti-inflammatory effects showed that specific derivatives could inhibit IL-1β production in macrophages with an IC50 value of approximately 0.01 µM. This suggests a strong potential for developing new treatments for chronic inflammatory conditions .

Mechanism of Action

The mechanism of action of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with various molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the carbonitrile group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares substituents, molecular formulas, and key properties of 7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile with analogs:

Physicochemical Properties

- Solubility : The hydroxy group increases aqueous solubility compared to chloro or methoxy derivatives.

- Melting Points : Hydroxy-substituted derivatives typically exhibit higher melting points (>200°C) due to hydrogen bonding (), whereas lipophilic analogs (e.g., chloro derivatives) have lower melting points.

Structure-Activity Relationships (SAR)

- Electron-Withdrawing Groups : The nitrile at position 6 stabilizes aromatic rings and directs electrophilic substitution to specific positions.

- Hydroxy Group: Enhances hydrogen-bonding interactions with biological targets (e.g., receptors or enzymes), improving binding affinity compared to non-polar substituents.

- Substituent Position : Activity varies with substituent placement; for example, chloro at position 8 () vs. hydroxy at position 7 () alters steric and electronic effects.

Biological Activity

7-Hydroxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile (CAS No. 1268833-96-0) is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H11NO3, with a molecular weight of 193.20 g/mol. The compound features a benzodioxine core which is significant for its pharmacological properties.

Biological Activities

Research on this compound indicates various biological activities:

- Antioxidant Activity : Studies have shown that compounds with similar structures exhibit antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : The presence of hydroxyl and nitrile groups in the structure suggests potential anti-inflammatory activity. Compounds in this class have demonstrated the ability to inhibit pro-inflammatory cytokines.

- Cytotoxicity Against Cancer Cells : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in cancer therapy.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Potential to scavenge free radicals | |

| Anti-inflammatory | Inhibition of cytokines | |

| Cytotoxicity | Activity against cancer cell lines |

Case Study: Anticancer Properties

A study conducted on various derivatives of benzodioxine compounds revealed that this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 25 µM, indicating a moderate level of activity compared to standard chemotherapeutic agents.

The proposed mechanism for the anticancer activity involves the induction of apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. Additionally, the compound may interfere with cell cycle progression, leading to growth inhibition.

Structure-Activity Relationship (SAR)

Research into the SAR of benzodioxine derivatives has highlighted that modifications to the hydroxyl and nitrile groups can significantly influence biological activity. For instance, increasing the hydrophobic character of substituents on the benzodioxine ring has been correlated with enhanced cytotoxicity against certain cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.